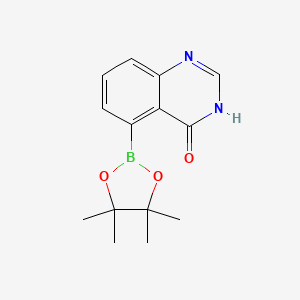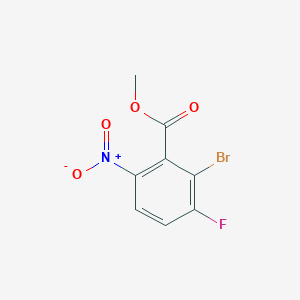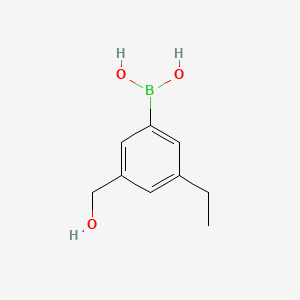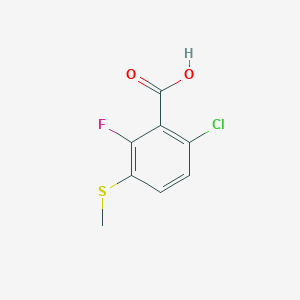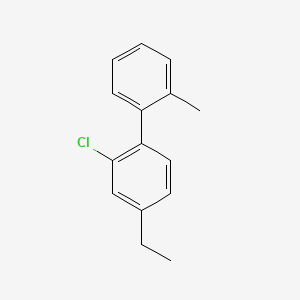
Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with the molecular formula C11H8F3NaO3 It is a sodium salt derivative of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trifluorophenyl acetonitrile and ethyl alpha-bromoacetate.
Reaction with Zinc: These starting materials are reacted in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate.
Hydrolysis: The ethyl ester is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
Formation of Sodium Salt: Finally, the acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products:
Oxidation: 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid.
Reduction: 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has diverse applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of various fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase-4 (DPP-4), inhibiting their activity.
Pathways Involved: By inhibiting DPP-4, the compound increases the levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels.
Comparación Con Compuestos Similares
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid
Comparison:
- Uniqueness: Sodium 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is unique due to its sodium salt form, which enhances its solubility in water compared to its ester and acid counterparts.
- Applications: While all these compounds serve as intermediates in pharmaceutical synthesis, the sodium salt form is particularly favored for its improved solubility and ease of handling in aqueous solutions .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C10H6F3NaO3 |
|---|---|
Peso molecular |
254.14 g/mol |
Nombre IUPAC |
sodium;3-oxo-4-(2,4,5-trifluorophenyl)butanoate |
InChI |
InChI=1S/C10H7F3O3.Na/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4H,1,3H2,(H,15,16);/q;+1/p-1 |
Clave InChI |
RKEAOLBMJHDNSX-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)CC(=O)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)
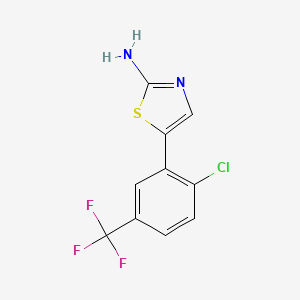
![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
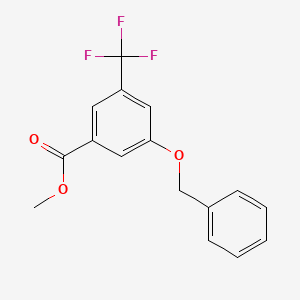
![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)

